(2-Hydroxyethyl)ammonium tetradecyl sulphate
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Overview
Description
EINECS 299-337-6, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant applications in both military and industrial sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene follows a similar nitration process but on a larger scale. The process is carefully controlled to ensure safety and efficiency. The final product is purified through crystallization and other separation techniques to obtain high-purity 2,4,6-trinitrotoluene.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amines.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst or chemical reducing agents like iron and hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products
Reduction: The reduction of 2,4,6-trinitrotoluene can produce compounds like 2,4,6-triaminotoluene.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
2,4,6-trinitrotoluene has been extensively studied for its applications in:
Chemistry: Used as a standard explosive for calibrating instruments and studying explosive reactions.
Biology: Research on its toxicological effects and environmental impact.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in mining, construction, and demolition for its explosive properties.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases like nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
Compared to its similar compounds, 2,4,6-trinitrotoluene is unique due to its stability and ease of handling. It has a relatively high melting point and is less sensitive to shock and friction, making it safer to transport and use in various applications.
Properties
CAS No. |
93859-02-0 |
---|---|
Molecular Formula |
C16H37NO5S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-aminoethanol;tetradecyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;3-1-2-4/h2-14H2,1H3,(H,15,16,17);4H,1-3H2 |
InChI Key |
RUIOETMATRXRTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
Origin of Product |
United States |
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